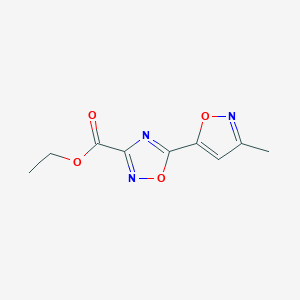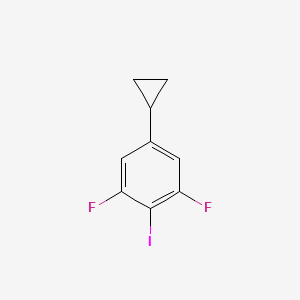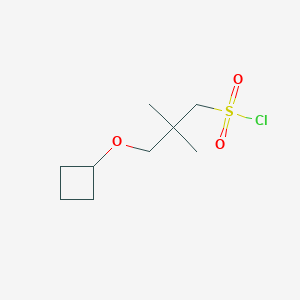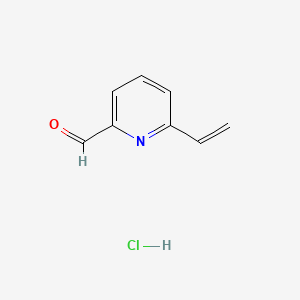![molecular formula C14H17NO6 B13489596 2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid](/img/structure/B13489596.png)
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, and a propanedioic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the propanedioic acid moiety through a series of condensation and coupling reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl protecting group, revealing the free amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce free amines. Substitution reactions can result in various amides or esters, depending on the reactants.
科学的研究の応用
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be employed in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various functional materials.
作用機序
The mechanism by which 2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid exerts its effects involves the interaction of its functional groups with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, while the amino and propanedioic acid moieties can participate in various biochemical pathways. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
類似化合物との比較
Similar Compounds
- 2-(2-{[(Benzyloxy)carbonyl]amino}-3-methylpentanoyl)amino]acetic acid
- 3-{(Benzyloxy)carbonylamino}propanoic acid
Uniqueness
2-(3-{[(Benzyloxy)carbonyl]amino}propyl)propanedioic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a versatile platform for chemical modifications and biological studies, making it valuable in various research and industrial contexts.
特性
分子式 |
C14H17NO6 |
|---|---|
分子量 |
295.29 g/mol |
IUPAC名 |
2-[3-(phenylmethoxycarbonylamino)propyl]propanedioic acid |
InChI |
InChI=1S/C14H17NO6/c16-12(17)11(13(18)19)7-4-8-15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19) |
InChIキー |
DYHOZSUMLXOZKO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)


![1-Butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13489537.png)




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)



